molecular formula C18H19ClN2O3S B6570378 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 946211-13-8

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B6570378
CAS No.: 946211-13-8
M. Wt: 378.9 g/mol
InChI Key: GOOAJOULQFDECE-UHFFFAOYSA-N
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Description

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common synthetic route includes the following steps:

  • Formation of Tetrahydroquinoline: : This can be achieved through the reduction of quinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Introduction of the Propanoyl Group: : The tetrahydroquinoline core is then acylated using propanoyl chloride in the presence of a base such as pyridine.

  • Sulfonamide Formation: : The final step involves the reaction of the acylated tetrahydroquinoline with chlorosulfonic acid followed by treatment with ammonia to form the sulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of more efficient catalysts to improve yield and reduce by-products. The choice of solvents, temperature, and pressure conditions are optimized to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.

  • Substitution: : The chlorine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced tetrahydroquinoline derivatives.

  • Substitution: : Substituted benzene derivatives.

Scientific Research Applications

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: has several applications in scientific research:

  • Medicine: : It can be used as a precursor for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

  • Biology: : The compound can be used in biological studies to understand the mechanisms of sulfonamide-based drugs.

  • Chemistry: : It serves as a reagent in organic synthesis and chemical research.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: can be compared with other similar compounds such as:

  • 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

  • 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonic acid

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-3-4-13-12-15(7-10-17(13)21)20-25(23,24)16-8-5-14(19)6-9-16/h5-10,12,20H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOAJOULQFDECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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